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Compound of Interest

Compound Name: Himalomycin B

Cat. No.: B1245826 Get Quote

A Comprehensive Overview for Researchers and
Drug Development Professionals
Introduction: Himalomycin B is a naturally occurring anthracycline antibiotic that belongs to

the fridamycin family of bioactive compounds.[1][2] Isolated from the marine actinobacterium

Streptomyces sp. isolate B6921, it represents a class of complex glycosylated polyketides with

significant biological potential.[1][2] This technical guide provides a detailed summary of the

chemical structure, physicochemical properties, biological activity, and experimental protocols

related to Himalomycin B, aimed at researchers, scientists, and professionals in the field of

drug development.

Chemical Structure and Physicochemical Properties
Himalomycin B is a complex molecule characterized by an anthraquinone core glycosidically

linked to several sugar moieties.[2] Its structure was elucidated through extensive

spectroscopic analysis, including 1D and 2D Nuclear Magnetic Resonance (NMR) and high-

resolution mass spectrometry.[1][2]

Table 1: Physicochemical Properties of Himalomycin B
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Property Value Reference

Molecular Formula C₄₃H₅₆O₁₆ [2]

Molecular Weight 828.9 g/mol [2]

IUPAC Name

4-[1,5-dihydroxy-6-

[(2R,4R,5S,6R)-4-hydroxy-5-

[(2S,5R,6S)-5-hydroxy-6-

methyloxan-2-yl]oxy-6-

methyloxan-2-yl]-9,10-

dioxoanthracen-2-yl]-3-

[(2S,5S,6S)-5-[(2S,5R,6S)-5-

hydroxy-6-methyloxan-2-

yl]oxy-6-methyloxan-2-yl]oxy-

3-methylbutanoic acid

[2]

CAS Number

Not explicitly found for

Himalomycin B, but related

compounds have CAS

numbers.

Appearance Yellow to orange solid [2]

Solubility
Soluble in methanol and

chloroform
[2]

Biological Activity
Antibacterial Activity
Himalomycin B has demonstrated significant antibacterial activity against a range of both

Gram-positive and Gram-negative bacteria.[1] Qualitative studies using the agar diffusion

method showed strong inhibition of Bacillus subtilis, Staphylococcus aureus, Escherichia coli,

and Streptomyces viridochromogenes.[1]

Table 2: Antibacterial Spectrum of Himalomycin B
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Bacterial
Strain

Activity Concentration Method Reference

Bacillus subtilis Strong ~50 µ g/disk Agar Diffusion [1]

Staphylococcus

aureus
Strong ~50 µ g/disk Agar Diffusion [1]

Escherichia coli Strong ~50 µ g/disk Agar Diffusion [1]

Streptomyces

viridochromogen

es (Tü 57)

Strong ~50 µ g/disk Agar Diffusion [1]

Note: Quantitative data such as Minimum Inhibitory Concentration (MIC) values for

Himalomycin B are not readily available in the reviewed literature. The provided data is based

on qualitative assessments.

Antifungal and Antialgal Activity
In the same study, Himalomycin B was tested against the fungi Candida albicans and Mucor

miehei, and the micro-algae Chlorella vulgaris, Chlorella sorokiniana, and Scenedesmus

suspicatus. No significant antifungal or antialgal activity was observed.[1]

Antitumor Potential
While specific cytotoxic or antitumor studies on Himalomycin B are limited in the available

literature, it is noted that antibiotics of the fridamycin and angucycline classes, to which

Himalomycin B belongs, are known to possess antitumor activities.[1][2] Further investigation

into the cytotoxic effects of Himalomycin B on various cancer cell lines is warranted to explore

its therapeutic potential in oncology.

Mechanism of Action
The precise mechanism of action for Himalomycin B has not been definitively elucidated.

However, as an anthracycline antibiotic, it is hypothesized to function similarly to other

members of this class, which are known to intercalate into DNA, thereby disrupting DNA
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replication and transcription, and inhibiting topoisomerase II.[3] This mode of action ultimately

leads to the inhibition of protein synthesis and induction of apoptosis in susceptible cells.

A study on the related compound, Fridamycin A, demonstrated that it stimulates glucose uptake

in 3T3-L1 adipocytes by activating the AMP-activated protein kinase (AMPK) signaling pathway

without inducing adipogenesis.[4][5] This suggests that fridamycin-type compounds may have

diverse biological targets and mechanisms of action beyond DNA intercalation.
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Caption: Proposed mechanism of action for Himalomycin B.

Experimental Protocols
Isolation and Purification of Himalomycin B
The following is a generalized protocol based on the methodology described for the isolation of

Himalomycin B from Streptomyces sp. isolate B6921.[1]

1. Fermentation:

Inoculate a suitable liquid medium (e.g., M2+ medium) with a culture of Streptomyces sp.

isolate B6921.

Incubate the culture in a fermentor at 28°C for approximately 72 hours with agitation.

2. Extraction:
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After fermentation, harvest the culture broth and separate the mycelium from the supernatant

by centrifugation.

Extract the supernatant and the mycelial cake with an organic solvent such as ethyl acetate.

Combine the organic extracts and concentrate them under reduced pressure to obtain a

crude extract.

3. Chromatographic Purification:

Subject the crude extract to flash chromatography on a silica gel column.

Elute the column with a gradient of methanol in chloroform to separate the components into

fractions.

Monitor the fractions by thin-layer chromatography (TLC) to identify those containing

Himalomycin B.

Pool the fractions containing the target compound and further purify them using techniques

such as Sephadex LH-20 column chromatography and preparative high-performance liquid

chromatography (HPLC).
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Caption: Workflow for the isolation of Himalomycin B.

Structure Elucidation
The chemical structure of Himalomycin B was determined using a combination of the following

spectroscopic techniques:[1][2]
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Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HMQC, HMBC) NMR

spectroscopy were used to determine the connectivity of atoms and the stereochemistry of

the molecule.

Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (ESI-

HRMS) was employed to determine the exact molecular weight and deduce the molecular

formula.[2]

Conclusion
Himalomycin B is a promising natural product with potent antibacterial activity. Its complex

chemical structure and classification as an anthracycline suggest a potential for antitumor

applications, although this requires further investigation. The information provided in this

technical guide serves as a valuable resource for researchers interested in exploring the

therapeutic potential of Himalomycin B and other related fridamycin-type antibiotics. Future

studies should focus on obtaining quantitative biological activity data, elucidating the specific

molecular targets and signaling pathways, and optimizing its synthesis and production for

potential clinical development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [An In-Depth Technical Guide to Himalomycin B:
Structure, Properties, and Biological Activity]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b1245826#himalomycin-b-chemical-structure-and-
properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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